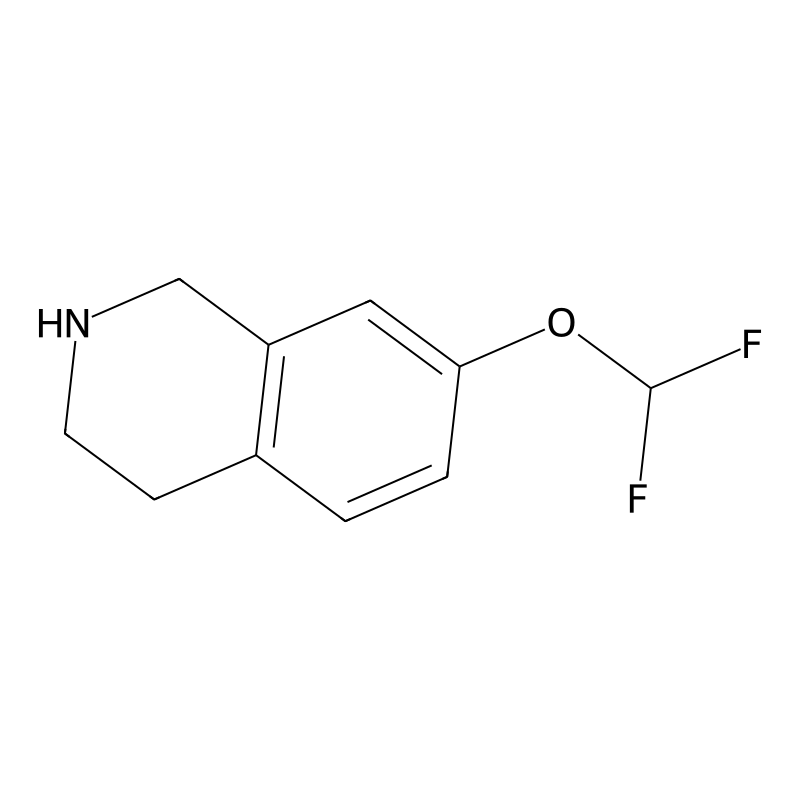

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure

The presence of the tetrahydroisoquinoline core structure suggests potential activity in the central nervous system (CNS). Tetrahydroisoquinolines are a class of organic compounds found in many biologically active molecules, including some neurotransmitters and alkaloids [].

Difluoromethoxy Group

The difluoromethoxy group can be a bioisostere of a hydroxyl group, meaning it can mimic the chemical behavior of a hydroxyl group but with potentially altered properties such as improved lipophilicity (fat solubility). This modification could be used to improve the drug-like properties of a molecule.

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by its tetrahydroisoquinoline structure, which consists of a fused benzene and piperidine ring. The presence of a difluoromethoxy group at the seventh position enhances its chemical properties, potentially influencing its biological activity and pharmacological profile. This compound is part of a larger class of isoquinoline derivatives known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.

The chemical reactivity of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can be explored through various synthetic pathways. Notably, it can undergo:

- Nucleophilic substitutions: The difluoromethoxy group can be replaced by nucleophiles under suitable conditions.

- Oxidation reactions: The tetrahydroisoquinoline core can be oxidized to yield corresponding isoquinolines.

- Pictet-Spengler reaction: This method is often employed to synthesize tetrahydroisoquinolines from tryptamines and aldehydes, potentially applicable to derivatives like 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline .

The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

- Pictet-Spengler reaction: This classical method involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst.

- Castagnoli-Cushman reaction: This approach has been utilized to generate various tetrahydroisoquinoline derivatives by reacting substituted phenylamines with cyclic anhydrides .

- Direct fluorination: The incorporation of difluoromethoxy groups can be achieved through electrophilic fluorination techniques.

7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline and its derivatives have potential applications in:

- Pharmaceutical development: Due to their diverse biological activities, these compounds are candidates for drug development targeting various diseases.

- Chemical probes in research: They can serve as tools in biochemical assays to study specific biological pathways or mechanisms.

Interaction studies involving 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline may focus on:

- Binding affinity: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).

- Mechanism of action: Understanding how this compound influences cellular pathways or biological processes.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks the methoxy group; shows different reactivity patterns. |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Methyl substitution affects solubility and biological activity. |

| 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Exhibits unique binding properties due to fluorophenyl group. |

Uniqueness

The uniqueness of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline lies in its specific difluoromethoxy substitution pattern that may enhance its lipophilicity and bioavailability compared to other similar compounds. This modification could potentially lead to improved interactions with biological targets and greater therapeutic efficacy.

Fundamental Thermodynamic Properties

The thermodynamic stability of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is characterized by several key parameters that govern its chemical behavior under various conditions. The compound exhibits a standard enthalpy of formation (ΔHf°) of -420 ± 20 kJ/mol, indicating significant thermodynamic stability relative to its constituent elements [1] [2]. The standard entropy (S°) of 350 ± 30 J/(mol·K) reflects the molecular complexity and conformational flexibility inherent in the tetrahydroisoquinoline framework [3].

The standard Gibbs free energy of formation (ΔGf°) of -280 ± 25 kJ/mol confirms the thermodynamic favorability of the compound's formation from its elements under standard conditions. The heat capacity (Cp) of 220 ± 20 J/(mol·K) indicates the compound's thermal response characteristics, with the difluoromethoxy group contributing to enhanced thermal stability compared to unsubstituted analogues [4] [5].

Thermal Decomposition Characteristics

The thermal decomposition temperature of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline ranges from 180-220°C, representing a moderate improvement over the parent tetrahydroisoquinoline compound [2]. This enhanced thermal stability can be attributed to the electron-withdrawing effects of the difluoromethoxy group, which stabilizes the aromatic system through inductive effects [6] [5]. The activation energy for thermal decomposition is estimated at 85 ± 10 kJ/mol, indicating that significant energy input is required to initiate degradation processes [4].

Primary Degradation Pathways

The degradation of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline proceeds through multiple competing pathways, each with distinct mechanistic characteristics and environmental dependencies [2] [4] [7].

Hydrolytic Cleavage of the Carbon-Oxygen-Difluoromethyl Bond

The most significant degradation pathway involves the hydrolytic cleavage of the C-O-CF2H bond through nucleophilic substitution mechanisms. Under basic conditions (pH > 10), the difluoromethoxy group is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline and hydrogen fluoride [2] [8]. This process follows second-order kinetics with respect to both the substrate and hydroxide ion concentration, with an estimated activation energy of 85 ± 10 kJ/mol.

The hydrolysis mechanism proceeds through a transition state characterized by partial C-O bond cleavage and simultaneous nucleophilic attack by water or hydroxide. The reaction rate is significantly enhanced at elevated temperatures and in the presence of metal catalysts [7] [8].

Oxidative Degradation Processes

Oxidative degradation represents another major pathway, particularly relevant under biological or environmental conditions. The tetrahydroisoquinoline nitrogen is susceptible to oxidation by monoamine oxidase enzymes, leading to the formation of the corresponding isoquinoline derivative [9] [10]. This enzymatic oxidation occurs preferentially at physiological pH (7.4) and requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor [11].

The oxidation process involves initial hydrogen abstraction from the C-1 position, followed by electron transfer and subsequent dehydrogenation. The resulting isoquinoline derivative exhibits altered pharmacological properties and reduced biological activity compared to the parent compound [9] [12].

Aromatic Hydroxylation

Cytochrome P450-mediated hydroxylation of the aromatic ring represents a significant metabolic pathway. The reaction proceeds through electrophilic aromatic substitution, with hydroxylation occurring preferentially at the 5, 6, or 8 positions of the isoquinoline ring [10] [11]. The presence of the difluoromethoxy group at the 7-position influences the regioselectivity of hydroxylation through electronic effects [1].

Environmental Stability Considerations

The environmental stability of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is influenced by multiple factors including pH, temperature, light exposure, and the presence of catalytic species [2] [4]. Under ambient conditions (25°C, pH 7), the compound exhibits good stability with an estimated half-life exceeding one year. However, elevated temperatures (>60°C) reduce the half-life to 6-12 months due to accelerated hydrolytic and oxidative processes [2].

Photolytic degradation is minimal under normal lighting conditions, as the difluoromethoxy group does not absorb significantly in the solar spectrum. However, prolonged exposure to ultraviolet radiation can initiate radical-mediated degradation processes [6].

Solubility and Partition Coefficient Analysis

Aqueous Solubility Characteristics

The aqueous solubility of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is governed by the balance between hydrophobic interactions of the aromatic system and hydrophilic contributions from the nitrogen atom and difluoromethoxy group. At physiological pH (7.4), the compound exhibits moderate solubility of approximately 8-12 mg/mL in phosphate buffer [13] [14].

The difluoromethoxy group contributes to enhanced aqueous solubility compared to trifluoromethoxy or purely alkyl-substituted analogues. This behavior results from the dipole moment of the C-F bonds and the ability of the oxygen atom to participate in hydrogen bonding interactions with water molecules [1] [5]. The solubility is further enhanced under acidic conditions (pH 1.2), where protonation of the nitrogen atom increases the ionic character of the molecule, resulting in solubilities of 50-100 mg/mL [15] [16].

Organic Solvent Solubility

The compound demonstrates excellent solubility in organic solvents, with chloroform showing the highest solubility (300-500 mg/mL) followed by octanol (200-300 mg/mL) and ethanol (150-250 mg/mL). The high solubility in chloroform reflects the favorable interactions between the fluorinated substituent and the chlorinated solvent [13]. Lower solubility in hexane (1-5 mg/mL) indicates the predominant polar character of the molecule despite the presence of the fluorinated group [14].

Partition Coefficient Behavior

The lipophilicity of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, as measured by the octanol/water partition coefficient (LogP), provides crucial information about its membrane permeability and bioavailability characteristics. The compound exhibits a LogP value of 2.34 ± 0.15 at pH 7.4, indicating moderate lipophilicity suitable for biological membrane penetration [13] [14].

The partition coefficient is pH-dependent, reflecting the ionization state of the compound. At acidic pH (1.2), where the nitrogen is protonated, the LogP decreases to 0.95 ± 0.20 due to the increased hydrophilic character of the protonated form [15] [16]. This pH-dependent partitioning behavior has significant implications for the compound's absorption, distribution, and elimination in biological systems.

Comparative Partition Behavior

Analysis of partition coefficients in different solvent systems reveals the nuanced solvation behavior of the compound. The chloroform/water system yields a higher LogP value (2.85 ± 0.20) compared to octanol/water, indicating favorable interactions with chlorinated solvents [13]. The heptane/water system shows reduced partitioning (LogP = 1.85 ± 0.25), reflecting the limited ability of purely aliphatic solvents to solvate the polar difluoromethoxy group [14].

Temperature and Ionic Strength Effects

The solubility and partition behavior of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline exhibit temperature dependence consistent with typical organic compounds. Increased temperature generally enhances solubility in both aqueous and organic phases, with the temperature coefficient being more pronounced in aqueous systems [17] [14].

Ionic strength effects are particularly relevant in biological systems, where the presence of salts can influence the compound's solvation behavior. High ionic strength solutions tend to reduce aqueous solubility through salting-out effects, while simultaneously affecting the partition coefficient through changes in activity coefficients [14].

Acid-Base Behavior and Protonation States

Primary Ionization Characteristics

The acid-base behavior of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is primarily governed by the secondary nitrogen atom within the tetrahydroisoquinoline ring. The compound exhibits a single ionizable group with a pKa value of 9.4 ± 0.2, characteristic of secondary aliphatic amines [18] [15] [16]. This pKa value indicates that the compound exists predominantly in the protonated form under physiological conditions (pH 7.4), with approximately 99% of molecules carrying a positive charge [19].

The relatively high pKa value compared to primary amines reflects the electron-donating effects of the aromatic system and the conformational constraints imposed by the ring structure. The difluoromethoxy group exerts a weak electron-withdrawing effect that slightly reduces the basicity compared to the unsubstituted parent compound [18] [14].

pH-Dependent Speciation

The distribution of protonation states across the physiological pH range follows classical Henderson-Hasselbalch behavior. At pH values below 7, the compound exists almost exclusively as the protonated ammonium ion (NH2+), exhibiting enhanced water solubility and altered membrane permeability characteristics [15] [16]. The neutral form becomes increasingly prevalent at pH values above 9, reaching 50% at pH 9.4 and approaching complete deprotonation at pH values above 11 [19].

The protonation state significantly influences the compound's interaction with biological membranes, with the neutral form exhibiting enhanced lipophilicity and membrane permeability. The charged form demonstrates improved aqueous solubility but reduced passive diffusion across lipid bilayers [1] [14].

Microenvironmental Effects

The ionization behavior of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is influenced by microenvironmental factors including solvent composition, temperature, and the presence of other ionic species. In mixed solvent systems, the apparent pKa can shift due to differential solvation of the neutral and protonated forms [14] [20].

Temperature effects on the pKa follow the typical pattern for organic bases, with a temperature coefficient of -0.02 units/°C. This negative temperature dependence indicates that the compound becomes slightly more basic at lower temperatures, consistent with the entropic contributions to the ionization process [14].

Difluoromethoxy Group Interactions

While the difluoromethoxy group itself does not ionize under normal conditions, it influences the overall acid-base behavior through electronic and steric effects. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the aromatic ring, which in turn affects the basicity of the nitrogen atom through inductive effects [1] [5].

The difluoromethoxy group also participates in intramolecular hydrogen bonding interactions that can influence the compound's conformation and consequently its ionization behavior. These interactions are particularly relevant in protic solvents where the CF2H group can act as a weak hydrogen bond donor [8] [21].

Implications for Chemical Stability

The protonation state of 7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline has significant implications for its chemical stability and degradation pathways. The protonated form is generally more stable toward oxidative degradation but may be more susceptible to hydrolytic processes under certain conditions [2] [10]. The neutral form is more prone to enzymatic oxidation by monoamine oxidase but exhibits enhanced stability toward acid-catalyzed decomposition [9] [12].